5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-4-3-5-12(10-11)19-17(23)15-16(18)22(21-20-15)13-6-8-14(24-2)9-7-13/h3-10H,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABGAJQPDSPPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(4-methoxyphenyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. Characterized by its unique combination of functional groups, this compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂, and it features a triazole ring with an amino group, a methoxyphenyl group, and a carboxamide functionality. The synthesis typically involves azide-alkyne cycloaddition reactions catalyzed by copper(I) salts, leading to the formation of the triazole structure followed by functionalization through various methods.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 950239-25-5 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its ability to inhibit various cancer cell lines by interfering with cellular pathways critical for tumor growth and survival. Specifically, it has demonstrated efficacy against breast cancer and lung cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
- MCF-7 Cell Line : IC50 value of 12 µM
- A549 Cell Line : IC50 value of 15 µM
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity. It was tested against various bacterial strains and fungi, revealing potent inhibitory effects.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of PXR : It acts as an antagonist for the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and can influence the efficacy and toxicity of therapeutic agents.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Modifications in substituents around the triazole core can significantly influence its biological properties.
Key Findings from SAR Studies
- Amino Group : Essential for maintaining bioactivity; modifications lead to loss of activity.
- Methoxy Group : Enhances solubility and potentially increases interaction with biological targets.
- Tolyl Substitution : Provides conformational flexibility which may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below compares the title compound with structurally similar analogs, emphasizing substituent-driven differences in properties and bioactivity:
*Calculated based on molecular formula C₁₇H₁₇N₅O₂.
Key Observations:
- In contrast, 4-chlorophenyl (Analog 1) introduces electron-withdrawing effects, which may alter target specificity . Amide Substituents: The m-tolyl group (title compound) provides moderate steric bulk compared to dichlorophenyl (Analog 2) or fluorophenyl (Analog 4). Dichlorophenyl derivatives show higher antiproliferative activity, suggesting halogenation enhances cytotoxicity .
- Biological Activity: Anticancer Potential: Analogs 1 and 2 exhibit direct anticancer activity, with Analog 2 showing -13.42% growth inhibition in renal cancer cells. The title compound’s m-tolyl group may balance lipophilicity and target engagement . Antimicrobial Action: Analog 3 inhibits LexA self-cleavage (IC₅₀ ~10 µM), disrupting bacterial SOS response. The carbamoylmethyl group is critical for binding LexA’s catalytic Ser residue, a feature absent in the title compound .
Pharmacological and Mechanistic Insights
- Anticancer Activity: Triazole carboxamides with bulky aryl groups (e.g., dichlorophenyl, quinolinyl) show enhanced activity, likely due to improved intercalation or kinase inhibition . The title compound’s m-tolyl group may optimize steric interactions in hydrophobic binding pockets.
- Antimicrobial Specificity : Analog 3’s carbamoylmethyl group mimics LexA’s β-turn structure, enabling selective inhibition. The title compound lacks this motif, suggesting divergent targets .
Q & A
Q. Purification :
- Recrystallization using ethanol/water mixtures removes unreacted starting materials.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure product, confirmed by HPLC (>95% purity) and NMR .
Q. Key Considerations :
- Monitor reaction progress via TLC to prevent over-cyclization.
- Anhydrous conditions are critical for azide stability during cyclization .
Basic: What in vitro screening approaches assess its potential as an HDAC inhibitor or anticancer agent?
Answer :
Stepwise Methodology :
Enzyme Inhibition Assays :
- Use fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition kinetics. IC₅₀ values <1 µM suggest potent activity .
- Compare with reference inhibitors (e.g., trichostatin A) to validate specificity.
Cell Viability Testing :
- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. EC₅₀ values <10 µM indicate cytotoxic potential.
- Include normal cell lines (e.g., HEK293) to assess selectivity .
Apoptosis Markers :
- Quantify caspase-3/7 activation via luminescent assays to confirm mechanism .
Q. Limitations :
- Low aqueous solubility may necessitate DMSO co-solvents (<0.1% v/v to avoid cytotoxicity artifacts) .
Advanced: How to resolve contradictory efficacy reports in enzyme inhibition assays?
Answer :
Root Causes of Discrepancies :
- Assay Variability : Differences in HDAC isoforms (e.g., class I vs. II) or substrate concentrations.
- Solubility Issues : Aggregation in aqueous buffers reduces bioavailable compound.
Q. Mitigation Strategies :
Standardize Assay Conditions :
- Use recombinant HDAC isoforms and uniform substrate concentrations (e.g., 50 µM Boc-Lys(Ac)-AMC).
Solubility Enhancement :
- Employ co-solvents (e.g., 2% PEG-400) or nanoformulation to improve dispersion.
Orthogonal Validation :
- Cross-validate with cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced: What SAR strategies optimize bioactivity while minimizing off-target effects?
Answer :
SAR Workflow :
Substituent Modification :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance HDAC binding affinity.
- Modify the m-tolyl moiety to reduce CYP450 inhibition (e.g., introduce polar groups).
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC catalytic pockets. Prioritize analogs with ΔG < -9 kcal/mol .
In Vitro Profiling :
- Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
Q. Case Study :
- A bromine-substituted analog showed 5-fold higher HDAC inhibition but increased hepatotoxicity, highlighting the need for balanced lipophilicity (logP <3.5) .
Advanced: How to elucidate mechanisms beyond HDAC inhibition (e.g., neuroprotection)?
Answer :
Multi-Omics Approaches :
Transcriptomics : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) identifies differentially expressed genes (e.g., BDNF, SOD1).
Proteomics : SILAC-based quantification reveals upregulated neuroprotective proteins (e.g., HSP70).
Metabolomics : LC-MS profiles show altered glutathione levels, indicating antioxidant activity .
Q. Functional Validation :
- Use CRISPR knockouts (e.g., BDNF⁻/⁻ cells) to confirm pathway dependency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
